4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one
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Overview
Description
4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures, ranging from 140°C to 220°C, to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
2-Phenylbenzimidazole: Known for its antiviral and antitumor properties.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: Another imidazole derivative with distinct chemical properties.
Uniqueness
4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the benzimidazole ring
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-hydroxy-2,3-dimethyl-3aH-benzimidazol-4-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-10-8-6(12)3-4-7(13)9(8)11(5)2/h3-4,9,12H,1-2H3 |
InChI Key |
FMSMATIKFXSIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=O)C2N1C)O |
Origin of Product |
United States |
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